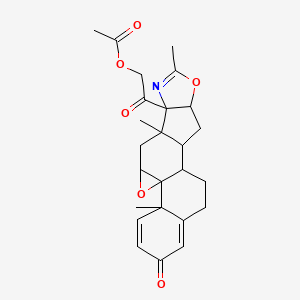
9beta,11beta-Epoxy-21-hydroxy-2'-methyl-16beta-5'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate is a complex steroidal compound. It is known for its significant role as an intermediate in the synthesis of various corticosteroids, including dexamethasone and betamethasone . This compound is characterized by its unique epoxy and oxazole structures, which contribute to its biological activity.
Preparation Methods
The synthesis of 9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate involves several steps. One common method includes the following steps :
Chemical Reactions Analysis
9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form different derivatives, which are useful in the synthesis of corticosteroids.
Reduction: Reduction reactions can modify the epoxy and oxazole rings, leading to the formation of different products.
Substitution: Substitution reactions at various positions on the steroid backbone can yield a variety of derivatives with different biological activities.
Common reagents used in these reactions include sodium hydroxide, glacial acetic acid, and various oxidizing and reducing agents .
Scientific Research Applications
9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate has several scientific research applications :
Chemistry: It serves as a key intermediate in the synthesis of corticosteroids, which are important in various chemical research and industrial applications.
Biology: The compound is used in the study of steroid metabolism and the development of steroid-based drugs.
Medicine: It is a crucial intermediate in the production of anti-inflammatory and immunosuppressive drugs like dexamethasone and betamethasone.
Industry: The compound is used in the large-scale production of corticosteroids, which are essential in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by:
Binding to Glucocorticoid Receptors: It binds to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes.
Modulating Inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Regulating Immune Responses: It modulates immune responses by affecting the activity of various immune cells.
Comparison with Similar Compounds
9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate is unique due to its specific epoxy and oxazole structures . Similar compounds include:
Dexamethasone: A corticosteroid with anti-inflammatory and immunosuppressive properties.
Betamethasone: Another corticosteroid used for its anti-inflammatory effects.
Deflazacort: A corticosteroid with a similar structure but different pharmacological properties.
These compounds share similar steroid backbones but differ in their specific functional groups and biological activities.
Properties
CAS No. |
85959-17-7 |
|---|---|
Molecular Formula |
C25H29NO6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[2-oxo-2-(5,8,21-trimethyl-18-oxo-2,9-dioxa-7-azahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-7,16,19-trien-6-yl)ethyl] acetate |
InChI |
InChI=1S/C25H29NO6/c1-13-26-24(19(29)12-30-14(2)27)20(31-13)10-18-17-6-5-15-9-16(28)7-8-22(15,3)25(17)21(32-25)11-23(18,24)4/h7-9,17-18,20-21H,5-6,10-12H2,1-4H3 |
InChI Key |
ARLZTNVQUJJXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC4C5(C3CCC6=CC(=O)C=CC65C)O4)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















